2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide” is a chemical compound with the linear formula C25H27N3O3 . It’s a part of a class of compounds that have been studied for their therapeutic potential .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives was synthesized and its chemical structures were confirmed by physicochemical and spectral characteristics . Another compound, 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, was obtained in good yield via a three-step protocol .Molecular Structure Analysis
The molecular structure of similar compounds has been assigned by High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) experiments .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the alpha1-adrenergic receptors have been a significant target for various neurological conditions treatment. Compounds like 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles, their 5 substituted derivatives, and structurally similar, arylpiperazine based alpha1-adrenergic receptors antagonists have been subjects of comparative analysis .科学的研究の応用
Memory Enhancement
- Memory Improvement in Mice : A study synthesized a compound structurally similar to 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide, focusing on memory enhancement in mice. The compound demonstrated significant effects on memory ability, as assessed through swimming maze tests (Li Ming-zhu, 2008).
Antitumor Activity
- Potential Anticancer Properties : Some derivatives of this compound have shown promising results in antitumor studies. For instance, certain derivatives exhibited notable antiproliferative activity against various cancer cell lines (Jingchao Xin et al., 2018).
Radiotracer Development
- D3 Receptor Imaging : A derivative of the compound, labeled with carbon-11, was explored as a potential radiotracer for D3 receptor imaging in positron emission tomography (PET) studies. While promising in rats, the compound did not show the desired pharmacological profile in nonhuman primates (B. Kuhnast et al., 2006).
Enzyme Inhibition
- Acetylcholinesterase Inhibition : Derivatives of the compound were synthesized and tested for their inhibitory activity on acetylcholinesterase (AChE), a key enzyme in the nervous system. The studies revealed significant inhibition rates, suggesting potential applications in treating neurological disorders (L. Yurttaş et al., 2013).
Anti-Ischemic Activity
- Protection Against Cerebral Infarction : Cinnamide derivatives of the compound demonstrated effective activity against neurotoxicity induced by glutamine in PC12 cells. In vivo experiments also indicated good protective effects on cerebral infarction (Jian-gang Zhong et al., 2018).
Anticonvulsant Activity
- Epilepsy Treatment : New acetamide derivatives were synthesized and evaluated for their anticonvulsant activity, showing promising results in animal models of epilepsy. Some compounds also exhibited significant analgesic activity, without impairing motor coordination (J. Obniska et al., 2015).
Central Nervous System Agents
- Anxiolytic and Muscle Relaxant Properties : New derivatives were synthesized and evaluated as central nervous system agents, displaying potent anxiolytic and skeletal muscle relaxant activity in mice (S. Verma et al., 2017).
Antimicrobial Activity
- Antibacterial and Antifungal Properties : N-aryl substituted phenyl acetamide analogs of the compound were synthesized and tested for their antimicrobial activities, with some compounds demonstrating active properties against various pathogens (G. Kumar et al., 2019).
作用機序
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied in the field of medicinal chemistry . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . The interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The activation or blockade of alpha1-adrenergic receptors affects various biochemical pathways. These receptors are targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are also associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .
Result of Action
The result of the compound’s action is primarily observed at the molecular and cellular levels. The activation or blockade of alpha1-adrenergic receptors can lead to the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
将来の方向性
The future directions for research into compounds like “2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide” could involve further exploration of their therapeutic potential. For example, compounds with similar structures have shown alpha1-adrenergic affinity and have been identified as promising lead compounds for the treatment of various neurological conditions .
特性
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-30-22-13-9-21(10-14-22)28-17-15-27(16-18-28)19-25(29)26-20-7-11-24(12-8-20)31-23-5-3-2-4-6-23/h2-14H,15-19H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDOBWAFGIWGLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。